4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one
Description
4-Methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core with substituents at positions 3 (propyl), 4 (methyl), and 7 (3-phenoxybenzyloxy).
Properties
IUPAC Name |
4-methyl-7-[(3-phenoxyphenyl)methoxy]-3-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-3-8-24-18(2)23-14-13-21(16-25(23)30-26(24)27)28-17-19-9-7-12-22(15-19)29-20-10-5-4-6-11-20/h4-7,9-16H,3,8,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJSGFIVIMKXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)OC4=CC=CC=C4)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-3-propyl-2H-chromen-2-one and 3-phenoxybenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide group by the chromen-2-one derivative.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural Features
Target Compound:
- Core : 2H-chromen-2-one
- Substituents: Position 3: Propyl (-CH2CH2CH3) Position 4: Methyl (-CH3) Position 7: 3-Phenoxybenzyloxy (-O-CH2-C6H4-O-C6H5)
- Molecular Formula : Likely C26H24O4 (estimated based on analogs).
Analog 1: 7-(Benzyloxy)-4-Methyl-3-Propyl-2H-Chromen-2-One
- Core : 2H-chromen-2-one
- Substituents :
- Position 7: Benzyloxy (-O-CH2-C6H5)
- Positions 3 and 4: Same as target compound.
- Molecular Formula : C20H20O3
- Key Differences: The benzyloxy group lacks the additional phenoxy ring present in the target compound, reducing molecular weight (308.37 g/mol vs. estimated ~400 g/mol) and aromaticity.
Analog 2: 7-Methoxy-3-Phenyl-4-(3-Piperazin-1-yl-Propoxy)-Chromen-2-One
- Core : 2H-chromen-2-one
- Substituents :
- Position 7: Methoxy (-OCH3)
- Position 4: Piperazinyl-propoxy (-O-(CH2)3-N-piperazine)
- Position 3: Phenyl (-C6H5)
- Molecular Formula: Not explicitly stated but inferred as ~C25H29N3O3.
- Key Differences: The piperazinyl-propoxy group introduces nitrogen atoms, enabling hydrogen bonding and altering solubility compared to the target compound’s non-polar 3-phenoxybenzyloxy group.
Physicochemical Properties
Key Observations :
- The target compound’s 3-phenoxybenzyloxy group increases molecular weight and steric hindrance compared to benzyloxy analogs, likely reducing solubility in polar solvents .
Biological Activity
4-Methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one, a synthetic organic compound belonging to the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one is . Its structure features a chromenone core modified with a propyl group at the 3-position and a phenoxybenzyl ether at the 7-position, which contributes to its unique biological activity.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of synthesized derivatives, including 4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one. The results are summarized in Table 1.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Standard (Ampicillin) | E. coli | 20 | Candida albicans | 22 |
| 4-Methyl Compound | E. coli | 18 | Candida albicans | 19 |
| Control (DMF) | - | 0 | - | 0 |
The compound showed moderate activity against both bacterial and fungal strains, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of coumarins have been well-documented. In vitro studies suggest that 4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation can lead to reduced inflammation in various models, including lipopolysaccharide-induced inflammation in macrophages .
Antioxidant Properties
Coumarins are known for their antioxidant capabilities. The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results demonstrated that it effectively reduced DPPH radicals, showcasing its potential as an antioxidant agent .
The biological activity of 4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one is believed to stem from its interaction with specific enzymes and receptors. It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway, leading to decreased synthesis of prostaglandins. Additionally, its antioxidant activity is attributed to the donation of hydrogen atoms to free radicals, thereby neutralizing them .
Case Studies
- Antimicrobial Efficacy : A study conducted on various synthesized coumarin derivatives highlighted the efficacy of 4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one against Staphylococcus aureus and Candida albicans. The compound was compared with standard antibiotics and showed promising results in inhibiting microbial growth .
- Anti-inflammatory Effects : In a controlled experiment involving human leukocyte cultures, the compound significantly reduced the secretion of pro-inflammatory mediators when treated with lipopolysaccharides, supporting its potential for therapeutic use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
